molecular formula C9H15N3 B14013831 Butyronitrile, 4,4'-(methylimino)DI- CAS No. 89690-18-6

Butyronitrile, 4,4'-(methylimino)DI-

Katalognummer: B14013831
CAS-Nummer: 89690-18-6
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: MFTBTGABLVJMGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyronitrile, 4,4’-(methylimino)DI- is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.2355 g/mol . It is known for its unique structure, which includes a methylimino group and two butyronitrile groups. This compound is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyronitrile, 4,4’-(methylimino)DI- typically involves the reaction of butyronitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of Butyronitrile, 4,4’-(methylimino)DI- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Butyronitrile, 4,4’-(methylimino)DI- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Butyronitrile, 4,4’-(methylimino)DI- can yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Butyronitrile, 4,4’-(methylimino)DI- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butyronitrile, 4,4’-(methylimino)DI- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Butyronitrile, 4,4’-(methylimino)DI- can be compared with other similar compounds, such as:

The uniqueness of Butyronitrile, 4,4’-(methylimino)DI- lies in its specific combination of functional groups, which imparts unique chemical and biological properties .

Eigenschaften

CAS-Nummer

89690-18-6

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

4-[3-cyanopropyl(methyl)amino]butanenitrile

InChI

InChI=1S/C9H15N3/c1-12(8-4-2-6-10)9-5-3-7-11/h2-5,8-9H2,1H3

InChI-Schlüssel

MFTBTGABLVJMGK-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCC#N)CCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.